(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is classified as an amino acid derivative and belongs to the broader category of amides. Its chemical structure can be represented by the formula with a CAS number of 1157002-06-6 . The presence of a bromine atom in the pyridine ring distinguishes it from other similar compounds, contributing to its unique properties and potential biological activities.
The synthesis of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide typically involves several key steps:
Specific parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and selectivity during synthesis .
The molecular structure of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide features several notable characteristics:
The molecular geometry can be visualized using computational modeling tools that predict bond angles and distances based on quantum mechanical calculations.
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is involved in various chemical reactions that are essential for its biological activity:
These reactions are pivotal for modifying the compound's structure to improve its efficacy and selectivity as a drug candidate .
The mechanism of action for (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide is primarily linked to its interactions with biological targets such as enzymes or receptors.
Further research is necessary to elucidate the precise molecular interactions and confirm its biological targets through experimental assays .
The physical and chemical properties of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide are critical for understanding its behavior in biological systems:
These properties influence formulation strategies for drug delivery and bioavailability assessments .
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide has potential applications in various scientific fields:
Ongoing research efforts aim to explore these applications further while optimizing the compound's properties for enhanced performance in clinical settings .
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-propionamide (CAS: 1354020-57-7) emerged in the early 2010s as part of a broader exploration of brominated pyridine derivatives in drug discovery. Its initial synthesis aligned with medicinal chemistry’s growing emphasis on halogenated heterocycles to optimize pharmacokinetic properties. The compound’s design leverages the privileged pyridine scaffold, a structure present in >7,000 pharmacologically active molecules, as highlighted in reviews on pyridine’s clinical diversity [5]. Historically, brominated pyridines gained traction for their balanced lipophilicity and hydrogen-bonding capacity, which facilitate target engagement. This compound specifically fills a niche in kinase inhibitor development, where its 2-bromo-4-aminomethyl substitution pattern enables selective protein interactions. Though not yet a commercial drug, its structural features mirror those in FDA-approved agents like imatinib (which contains a pyridine moiety) and crizotinib, underscoring its relevance to modern oncology and anti-inflammatory therapeutics [5] [8].
Table 1: Key Historical Milestones in Brominated Pyridine Drug Development
Year | Development | Significance |
---|---|---|
2010s | Rise of bromopyridine-based kinase inhibitors | Enabled targeted protein binding via halogen bonds; improved selectivity |
2013 | Synthesis of related bromopyridine scaffolds | Validated 2-bromo substitution for metabolic stability |
2020s | Applications in diabetes/cancer research | Linked 12-LOX inhibition (diabetes) and kinase modulation (oncology) [5] [10] |
The compound’s molecular architecture (C₉H₁₂BrN₃O, MW: 258.12 g/mol) integrates three critical elements: a (S)-configured α-carbon, a propionamide linker, and a 2-bromopyridylmethyl group. Chirality at the C2 position confers stereoselective bioactivity, as evidenced by its specific enantiomeric notation (Canonical SMILES: CC@HC(=O)NCc1ccnc(Br)c1) [1] [4]. The (S)-enantiomer’s 3D orientation optimizes binding to chiral biological targets, such as enzymes with asymmetric active sites. This is critical for minimizing off-target effects—a principle demonstrated in cardiovascular drugs like vericiguat, where stereochemistry dictates guanylate cyclase activation [7]. The propionamide spacer further enhances conformational flexibility, allowing the bromopyridine moiety to adopt optimal geometries for hydrophobic pocket insertion. Spectroscopic data (InChIKey: NQQBZNAMHVAJCA-LURJTMIESA-N) confirm the compound’s stability under physiological pH, though the exact rotamer distribution remains under investigation [1] [4].
Table 2: Stereochemical and Structural Descriptors
Feature | Description | Biological Implication |
---|---|---|
(S)-α-carbon | L-configuration; R-group: methyl | Enantioselective target engagement |
Propionamide linker | -NH-C(=O)-CH- backbone | Balance of rigidity/flexibility; H-bond donation |
2-Bromo-4-aminomethyl pyridine | Halogen at ortho-position; aminomethyl at para | Halogen bonding; π-stacking; nucleophile sensitivity |
The 2-bromo-4-(aminomethyl)pyridine unit serves as a multifunctional pharmacophore enabling three key interactions:
In diabetes research, brominated pyridines inhibit 12-lipoxygenase (12-LOX), a driver of pancreatic β-cell apoptosis. The 2-bromo group in this compound may similarly disrupt 12-LOX’s iron coordination site, reducing 12-HETE production and inflammation [10]. Its aminomethyl group further allows conjugation to biologics, enhancing tissue-specific delivery—a strategy used in XTEN-based therapeutics [6].
Table 3: Therapeutic Applications of Brominated Pyridine Moieties
Therapeutic Area | Target | Role of 2-Bromopyridine |
---|---|---|
Oncology | Kinases (e.g., PI3K) | Halogen bonding with hinge region residues |
Diabetes | 12-LOX | Disruption of Fe²⁺ coordination; antioxidant effects |
Infectious Disease | Viral polymerases | π-stacking with nucleotide bases; metal chelation |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0